Welcome to the BenchChem Online Store!
molecular formula C6H9N3OS B8480419 4-Amino-5-acetamido-3-methylisothiazole

4-Amino-5-acetamido-3-methylisothiazole

Cat. No. B8480419
M. Wt: 171.22 g/mol
InChI Key: SEFIGSRRDMDJDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06903133B2

Procedure details

Compounds 179 and 189 were synthesized as shown Scheme 7. Reaction of 5-amino-3-methylisothiazole hydrochloride with acetic chloride in pyridine followed by nitration and reduction gave an intermediate of 4-amino-5-acetamido-3-methylisothiazole. Reaction of the intermediate (1.2 eq ) with DBD under N2 afforded Compound179. Refluxing 4-nitro-5-acetamido-3-methylisothiazole in 4N HCl aq. and further reacting with DBD under N2 with refluxing yielded Compound 189.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[S:7][N:6]=[C:5]([CH3:8])[CH:4]=1.[C:9](Cl)(=[O:11])[CH3:10].[N:13]1C=CC=CC=1>>[NH2:13][C:4]1[C:5]([CH3:8])=[N:6][S:7][C:3]=1[NH:2][C:9](=[O:11])[CH3:10] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NC1=CC(=NS1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NC=1C(=NSC1NC(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.